molecular formula C14H12OS B14560277 2-Phenoxy-2,3-dihydro-1-benzothiophene CAS No. 61942-57-2

2-Phenoxy-2,3-dihydro-1-benzothiophene

Cat. No.: B14560277
CAS No.: 61942-57-2
M. Wt: 228.31 g/mol
InChI Key: AWSKMAHSHYUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-2,3-dihydro-1-benzothiophene is a benzothiophene derivative characterized by a phenoxy substituent at the 2-position of the partially saturated thiophene ring.

Properties

CAS No.

61942-57-2

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-phenoxy-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C14H12OS/c1-2-7-12(8-3-1)15-14-10-11-6-4-5-9-13(11)16-14/h1-9,14H,10H2

InChI Key

AWSKMAHSHYUQDN-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C21)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-2-phenoxyacetophenone with sulfur sources such as sodium sulfide or potassium sulfide . The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-Phenoxy-2,3-dihydro-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-2,3-dihydro-1-benzothiophene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with a range of biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 2-Ethoxy-2,3-dihydro-1-benzothiophene 1,1-dioxide (CAS: Not provided)
  • Structure : Features an ethoxy group at the 2-position and a sulfone (1,1-dioxide) group.
  • Key Differences: The ethoxy group is less sterically bulky than phenoxy, and the sulfone group increases polarity and oxidation state compared to the non-oxidized sulfur in the target compound.
  • Relevance: Demonstrates how substituent size (ethoxy vs. phenoxy) and oxidation state affect solubility and stability .
(b) 2,3-Dihydro-1-benzothiophene 1,1-dioxide (CAS 14315-13-0)
  • Structure : Lacks substituents on the benzothiophene ring but contains a sulfone group.
  • Physical Properties :

    Property Value
    Molecular Weight 168.22 g/mol
    Density 1.344 g/cm³
    Boiling Point 361.6 °C
    Storage Room Temperature
  • Comparison: The absence of a phenoxy group results in lower molecular weight and density compared to the target compound. Sulfone groups enhance thermal stability .
(c) Benzo[b]thiophen-3(2H)-one 1,1-dioxide (CAS 1127-35-1)
  • Structure : Contains a ketone group at the 3-position and a sulfone group.
  • Physical Properties :

    Property Value
    Molecular Weight 182.2 g/mol
    Melting Point 134–135 °C
    Density 1.498 g/cm³ (predicted)
    Storage Sealed, Room Temperature
  • Key Differences: The ketone introduces hydrogen-bonding capacity, increasing melting point and density relative to non-ketone analogs. The sulfone group further differentiates reactivity .

Substituent Effects on Physicochemical Properties

  • Phenoxy vs.
  • Sulfone vs. Thiophene : Sulfone-containing analogs (e.g., 1,1-dioxides) exhibit higher polarity, density, and thermal stability due to strong dipole-dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.